molecular formula C8H15N3O3 B12813691 2-Amino-3-methyl-4-oxo-5-propylimidazolidine-1-carboxylic acid

2-Amino-3-methyl-4-oxo-5-propylimidazolidine-1-carboxylic acid

Katalognummer: B12813691
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: LMXFQFRKESZOTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-methyl-4-oxo-5-propylimidazolidine-1-carboxylic acid is a heterocyclic compound featuring an imidazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methyl-4-oxo-5-propylimidazolidine-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted urea with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the formation of the desired product. Purification steps, such as crystallization or chromatography, are employed to isolate the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-methyl-4-oxo-5-propylimidazolidine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s reactivity and properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the imidazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Eigenschaften

Molekularformel

C8H15N3O3

Molekulargewicht

201.22 g/mol

IUPAC-Name

2-amino-3-methyl-4-oxo-5-propylimidazolidine-1-carboxylic acid

InChI

InChI=1S/C8H15N3O3/c1-3-4-5-6(12)10(2)7(9)11(5)8(13)14/h5,7H,3-4,9H2,1-2H3,(H,13,14)

InChI-Schlüssel

LMXFQFRKESZOTG-UHFFFAOYSA-N

Kanonische SMILES

CCCC1C(=O)N(C(N1C(=O)O)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.